molecular formula C24H21N5O4 B2616592 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea CAS No. 1796898-77-5

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea

Cat. No. B2616592
CAS RN: 1796898-77-5
M. Wt: 443.463
InChI Key: BXZQYGFNVZNHCT-JOCHJYFZSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
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Scientific Research Applications

Anion Tuning of Rheology and Morphology

One study discusses the impact of anions on the rheology, morphology, and gelation properties of a related low molecular weight hydrogelator. The research indicates that the physical properties of hydrogels can be tuned by the identity of the anion, offering a method to adjust the gels' characteristics for potential applications in materials science and bioengineering (Lloyd & Steed, 2011).

Urea-Fluoride Interaction

Another study focuses on the interaction between urea derivatives and fluoride ions, highlighting a mechanism involving hydrogen bonding and potential proton transfer. This interaction is significant for understanding the chemical behavior of urea compounds in the presence of fluoride, which could be relevant in catalysis and environmental chemistry (Boiocchi et al., 2004).

Radioiodinatable Benzodiazepines for Receptor Targeting

Research into novel radioiodinated 1,4-benzodiazepines, which serve as high-affinity selective antagonists at cholecystokinin receptors, underscores the potential of diazepin-urea compounds in developing radioligands for tumor targeting and imaging. This application is crucial for medicinal chemistry and oncology (Akgün et al., 2009).

Anticancer Agents

The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents provide insights into the therapeutic applications of urea derivatives. This research suggests that certain urea compounds exhibit cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer drugs (Gaudreault et al., 1988).

Gelation from Sterically Awkward Packing

A study on bis(urea)s based on specific spacers shows that these compounds are highly effective low molecular weight gelators. The awkward shape and conformational promiscuity of these systems are linked to their gelation behavior, which could be exploited in developing new materials for various applications, including drug delivery systems and tissue engineering (Smith et al., 2022).

Synthesis of Anticancer and Antimicrobial Compounds

Further research into the synthesis of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones demonstrates the antimicrobial and anticancer potential of diazepin-urea compounds. These studies provide a foundation for developing new therapeutics in the fight against cancer and infectious diseases (Verma et al., 2015).

properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-14-17(29(32)33)12-13-19(15)25-24(31)27-22-23(30)28(2)20-11-7-6-10-18(20)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZQYGFNVZNHCT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea

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